(2-Fluoro-5-(methoxymethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-(methoxymethyl)phenyl)methanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxymethyl group attached to a phenyl ring, along with a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol typically involves the reaction of 2-fluoro-5-(methoxymethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-(methoxymethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: NaOMe in methanol at elevated temperatures.
Major Products Formed:
Oxidation: 2-Fluoro-5-(methoxymethyl)benzaldehyde or 2-Fluoro-5-(methoxymethyl)benzoic acid.
Reduction: 2-Fluoro-5-(methoxymethyl)phenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(2-Fluoro-5-(methoxymethyl)phenyl)methanol has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-(methoxymethyl)phenyl)methanol is primarily related to its chemical structure. The presence of the fluorine atom and methoxymethyl group influences its reactivity and interaction with biological targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific molecular targets and pathways. These interactions can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
(2-Fluoro-5-(trifluoromethyl)phenyl)methanol: Similar in structure but with a trifluoromethyl group instead of a methoxymethyl group.
(2-Fluoro-5-(methyl)phenyl)methanol: Lacks the methoxymethyl group, which may result in different reactivity and biological activity.
Uniqueness: (2-Fluoro-5-(methoxymethyl)phenyl)methanol is unique due to the presence of both the fluorine atom and the methoxymethyl group, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research .
Properties
IUPAC Name |
[2-fluoro-5-(methoxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-4,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHKSPFZWHYQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.